Bienvenue dans la boutique en ligne BenchChem!

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Monoamine oxidase inhibition Structure-activity relationship MAO-B selectivity

The only pyrrol-2-ylmethylamine that simultaneously incorporates the N-methylpyrrole moiety (MAO-A selectivity determinant, SI=12,500 in compound 18) and the 3,4-dimethoxyphenyl group (MAO-B IC₅₀=10 nM in MDL 72145). Procure to test whether these selectivity determinants act cooperatively, additively, or antagonistically—a question unanswerable by single-feature analogs. HCl salt ensures aqueous solubility for IV/PO dosing. ≥95% purity with authenticated NMR fingerprint deposited in the Wiley KnowItAll Library. Ideally suited for PAMPA-BBB permeability assays, in vivo brain-to-plasma ratio determinations, and counter-screening against compound 18 as a positive MAO-A selective control.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
Cat. No. B3863301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CNCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C16H22N2O2/c1-18-10-4-5-14(18)12-17-9-8-13-6-7-15(19-2)16(11-13)20-3/h4-7,10-11,17H,8-9,12H2,1-3H3
InChIKeyPFOBIGQYENZDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine: Structural Identity, Chemical Class, and Procurement Baseline


[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (free base formula C₁₆H₂₂N₂O₂, MW 274.36; hydrochloride salt CAS 1135268-35-7, MW 310.82) is a secondary amine that combines a 3,4-dimethoxyphenethylamine backbone with an N-methylpyrrol-2-ylmethyl substituent . This compound belongs to the pyrrol-2-ylmethylamine class, a group of synthetic small molecules investigated as monoamine oxidase (MAO) inhibitors with tunable isoform selectivity [1]. The compound's structural architecture places it at the intersection of two well-characterized pharmacophoric elements: the 3,4-dimethoxyphenyl group, known to enhance MAO-B affinity in allylamine-based inhibitors such as MDL 72145 [2], and the N-methylpyrrole-methylene-amine scaffold, identified by La Regina et al. (2007) as a determinant of MAO-A versus MAO-B selectivity [1]. Commercially, the hydrochloride salt is supplied at ≥95% purity by multiple vendors including Santa Cruz Biotechnology, AKSci, and CymitQuimica .

Why Generic Substitution Fails for [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine: Comparator-Based Evidence of Non-Interchangeability


In-class pyrrol-2-ylmethylamine analogs are not functionally interchangeable due to the profound impact of three structural variables on MAO isoform selectivity and potency, as demonstrated quantitatively by La Regina et al. (2007) [1]. Replacing the N-methylpyrrole with an unsubstituted pyrrole (e.g., compound 20 vs. 21) shifts the MAO-A/MAO-B selectivity index (SI) from 35 to 96, a 2.7-fold change [2]. Substituting the phenethyl group with a benzyl group while retaining N-methylpyrrole (compound 18) yields an SI of 12,500—a 130-fold selectivity swing relative to compound 21 [2][3]. The target compound introduces a 3,4-dimethoxy substitution on the phenyl ring, a modification that in related phenethylamine scaffolds (e.g., MDL 72145) confers irreversible MAO-B-selective inhibition with an in vivo ED₅₀ of 0.35 mg/kg p.o. in rat brain [4]. These data collectively demonstrate that the presence and position of the N-methyl group on pyrrole, the nature of the N-alkyl substituent (benzyl vs. phenethyl), and aryl methoxy substitution are not passive structural variations but active selectivity determinants. Substituting a generic pyrrole-phenethylamine analog for the target compound would therefore risk a qualitatively different pharmacological profile with unknown selectivity and potency.

Quantitative Differentiation Evidence for [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine Relative to Closest Analogs


Structural Determinant: Combined 3,4-Dimethoxyphenyl and N-Methylpyrrole Motif as a Distinct Selectivity Scaffold

The target compound is the only member of the pyrrol-2-ylmethylamine series that combines an N-methylpyrrole ring with a 3,4-dimethoxyphenethyl side chain. In the La Regina et al. (2007) series, compound 18 (benzyl, N-methylpyrrole) achieves the highest reported MAO-A selectivity (SI = 12,500; Ki MAO-A = 24 nM vs. Ki MAO-B = 300,000 nM), while compound 20 (phenethyl, unsubstituted pyrrole) shows only moderate selectivity (SI = 35; Ki MAO-A = 20 nM, Ki MAO-B = 700 nM) [1]. The 3,4-dimethoxy substitution on the phenyl ring is independently validated as an MAO-B selectivity driver: MDL 72145, an allylamine bearing the same 3,4-dimethoxyphenyl group, is a selective, irreversible MAO-B inhibitor with an IC₅₀ of 10 nM against MAO-B and an in vivo ED₅₀ of 0.35 mg/kg p.o. in rats [2][3]. No published analog simultaneously incorporates the N-methylpyrrole selectivity switch and the 3,4-dimethoxy MAO-B directing group, making this compound a uniquely informative probe for dissecting the cooperative effects of these two pharmacophoric elements [4].

Monoamine oxidase inhibition Structure-activity relationship MAO-B selectivity Pyrrole pharmacophore

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Closest Pyrrole-MAO Inhibitors

The target compound (MW 274.36, C₁₆H₂₂N₂O₂) has a computed XLogP3-AA of approximately 2.70 and a topological polar surface area (TPSA) of 40.62 Ų, with zero hydrogen bond donors (tertiary amine) and four hydrogen bond acceptors [1]. This contrasts with the closest characterized analog, compound 18 (benzyl-(1-methylpyrrol-2-ylmethyl)amine, MW 200.28, XLogP3-AA ~1.6, one HBD, one HBA), which is both smaller and more polar [2]. The 3,4-dimethoxy substitution on the target compound adds two oxygen atoms as hydrogen bond acceptors while eliminating the secondary amine hydrogen bond donor present in compound 18, converting it to a tertiary amine. The resulting logP increase of approximately 1.1 log units relative to compound 18 predicts enhanced passive membrane permeability and blood-brain barrier penetration based on the widely accepted guideline that CNS drugs typically exhibit logP values between 2 and 5 [3]. This physicochemical divergence from compound 18—which shows extreme MAO-A selectivity (SI = 12,500) but limited brain penetration potential due to its lower lipophilicity—suggests the target compound may exhibit a fundamentally different tissue distribution profile, an important consideration for in vivo neuropharmacology studies [4].

Lipophilicity Blood-brain barrier permeability Physicochemical profiling Drug-likeness

Analytical Characterization: NMR Spectral Fingerprint as Identity and Purity Verification Tool

The oxalate salt of the target compound has been characterized by ¹H and ¹³C NMR spectroscopy, with reference spectra deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 7ynDzOVpCSi, recorded in DMSO-d₆) [1]. This spectral dataset provides a verifiable identity fingerprint that is absent for the closest unsubstituted phenethyl analog, compound 20 ((2-phenylethyl)(1H-pyrrol-2-ylmethyl)amine, BDBM15595), for which no NMR reference spectra were identified in public databases [2]. The availability of authenticated NMR spectra for the target compound enables identity confirmation via spectral matching, quantification of purity by integration against an internal standard, and detection of synthetic impurities or degradation products—capabilities that are unavailable for the comparator due to missing reference data. Vendor COA specifications for the hydrochloride salt indicate ≥95% purity (HPLC), with the free base having a molecular weight of 274.36 g/mol and the HCl salt 310.82 g/mol .

NMR spectroscopy Quality control Reference standard Compound identity verification

Vendor Accessibility and Salt Form Specification: Free Base vs. Hydrochloride as Formulation Determinant

The target compound is commercially supplied predominantly as the hydrochloride salt (CAS 1135268-35-7, MW 310.82), with at least five verified suppliers including Santa Cruz Biotechnology (500 mg unit), AKSci, CymitQuimica, ChemScene, and ChemBase . In contrast, the closest structural analog, compound 18 (benzyl-(1-methylpyrrol-2-ylmethyl)amine, CAS 73325-58-3), is listed in PubChem and BindingDB as the free base only, with no hydrochloride salt CAS identified among commercial suppliers [1]. Similarly, compound 20 and compound 21 are referenced exclusively as free bases in the published MAO literature [2]. The hydrochloride salt form of the target compound offers quantifiable advantages: (a) a defined stoichiometry (1:1 HCl) enabling precise molar concentration calculations in biochemical assays (310.82 g/mol vs. 274.36 g/mol for free base), (b) enhanced aqueous solubility compared to the free base, reducing DMSO concentration in cell-based assays, and (c) improved long-term stability under ambient storage conditions, as the protonated amine is less susceptible to oxidation [3]. For researchers transitioning from the published pyrrole-MAO inhibitor literature, the availability of a well-characterized salt form eliminates the need for in-house salt formation and characterization.

Salt form selection Solubility Formulation compatibility Procurement specification

Evidence-Backed Application Scenarios for [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine


SAR Probe to Resolve Cooperative Effects of N-Methylpyrrole and 3,4-Dimethoxy Substitution on MAO Isoform Selectivity

The target compound is the only available pyrrol-2-ylmethylamine that simultaneously incorporates the N-methylpyrrole moiety (a documented MAO-A selectivity determinant in compound 18, SI = 12,500) and the 3,4-dimethoxyphenyl group (a documented MAO-B selectivity driver in MDL 72145, IC₅₀ = 10 nM) [1]. Testing this compound against MAO-A and MAO-B in the same bovine brain mitochondrial fluorometric assay used by La Regina et al. (2007) would directly measure whether the two selectivity determinants act cooperatively, additively, or antagonistically—a question that cannot be answered by testing either single-feature analog alone [2]. The resulting Ki and SI values would fill a documented gap in the pyrrole-MAO SAR landscape and could either validate the compound as a dual MAO-A/B inhibitor or reveal an unexpected selectivity profile driven by the combined pharmacophoric elements.

CNS Bioavailability Studies Enabled by Favorable Physicochemical Profile Relative to Polar Comparators

With a computed logP of approximately 2.70 and zero hydrogen bond donors, the target compound lies within the established CNS drug-like property space (logP 2-5, HBD < 3), unlike the more polar compound 18 (logP ~1.6, HBD = 1) that dominates the published MAO-A selective pyrrole literature [1]. This physicochemical advantage supports its use in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio determinations in rodent models, experiments that compound 18 cannot optimally serve due to its lower predicted passive permeability. Procurement for CNS bioavailability studies is further supported by the availability of the hydrochloride salt, which provides sufficient aqueous solubility for intravenous and oral dosing formulations [2].

Reference Standard for Analytical Method Development in Pyrrole-Containing Compound Libraries

The authenticated ¹H and ¹³C NMR spectra deposited in the Wiley KnowItAll Library (SpectraBase ID 7ynDzOVpCSi, DMSO-d₆) provide a verifiable spectroscopic fingerprint for this compound [1]. This reference data supports the development of HPLC-UV and LC-MS purity methods for screening libraries of pyrrole-phenethylamine analogs, where the 3,4-dimethoxy substitution pattern generates distinctive chromatographic retention and UV absorption signatures that differentiate it from unsubstituted and mono-methoxy analogs. The availability of ≥95% purity material from multiple vendors ensures that method development can proceed without the confounding effects of unknown impurities, a risk when using in-house synthesized comparators of unverified purity [2].

Negative Control for MAO-A Selective Inhibitor Studies Using Compound 18 as a Positive Control

Given that compound 18 (benzyl-(1-methylpyrrol-2-ylmethyl)amine) is an exceptionally selective MAO-A inhibitor (SI = 12,500, Ki MAO-A = 24 nM), and that the 3,4-dimethoxy substitution in other chemical series (e.g., MDL 72145) redirects activity toward MAO-B, the target compound can serve as a structurally matched probe to test whether 3,4-dimethoxy substitution on the phenethyl side chain abolishes MAO-A selectivity in the N-methylpyrrole series [1]. In a counter-screening format, researchers can pair compound 18 as a positive MAO-A selective control with the target compound to quantify the selectivity-modulating effect of the 3,4-dimethoxy group, using the same assay conditions (bovine brain mitochondria, kynuramine substrate, fluorometric detection) to ensure direct comparability [2].

Quote Request

Request a Quote for [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.